methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate
Description
Methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester at position 3 and an amide-linked 7-methoxybenzofuran moiety at position 2. The amide bond contributes to hydrogen-bonding interactions, which may affect solubility and biological activity.
Properties
IUPAC Name |
methyl 2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-20-11-5-3-4-9-8-12(22-13(9)11)14(18)17-15-10(6-7-23-15)16(19)21-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMZMZCLRZBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, including the formation of the benzofuran and thiophene rings. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the benzofuran and thiophene moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicates that derivatives of benzofuran compounds exhibit cytotoxic effects against human cancer cells, suggesting that this compound could be developed into a therapeutic agent .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Benzofuran derivatives have been reported to possess activity against a range of bacteria and fungi, making them candidates for developing new antibiotics. Preliminary tests indicate that this compound could exhibit similar properties, warranting further investigation .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various transformations, facilitating the synthesis of more complex molecules. For example, it can be utilized in the synthesis of thieno[3,2-b]benzofurans through palladium-catalyzed reactions, showcasing its versatility in constructing heterocyclic compounds .
Materials Science
Polymer Development
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. The incorporation of benzofuran derivatives into polymers has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronic and optical devices .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.
Case Study 2: Synthesis Applications
In another investigation, researchers successfully synthesized a series of novel compounds using this compound as a precursor. These compounds were evaluated for their biological activities, revealing potential applications in drug discovery.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and thiophene rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzofuran-Thiophene Scaffolds
Compound A : Methyl 2-[(3,5-Dimethyl-1-Benzofuran-2-Carbonyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Molecular Formula: C₂₀H₁₉NO₄S
- Molar Mass : 369.43 g/mol
- Key Structural Differences :
- Substituents: 3,5-Dimethylbenzofuran vs. 7-methoxybenzofuran.
- Thiophene System: Cyclopenta-fused dihydrothiophene vs. simple thiophene.
- Dimethyl groups may increase lipophilicity compared to the methoxy group in the target compound .
Compound B : Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
- Molecular Formula: C₂₁H₂₅NO₅S
- Molar Mass : 427.49 g/mol
- Key Structural Differences :
- Substituents: Tetrahydrobenzo[b]thiophene core, 4-hydroxyphenyl group, and ethyl ester.
- Functional Groups: Hydroxyl group introduces polarity.
- Implications: The hydroxyl group may enhance water solubility but increase susceptibility to metabolic glucuronidation.
Analogs with Divergent Core Structures
Compound C : Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methyl-Hydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate
- Molecular Formula : C₁₄H₁₁ClN₄O₄S₃
- Molar Mass : 430.90 g/mol
- Key Structural Differences: Core: Benzodithiazine vs. benzofuran-thiophene. Substituents: Chlorine and dihydroxybenzylidene-hydrazino groups.
- Implications: The hydrazino group may confer nucleophilic reactivity, contrasting with the stable amide bond in the target compound. High purity (analytical data matching calculated values) underscores reliable synthesis protocols .
Compound D : Thiophene Fentanyl Hydrochloride
- Molecular Formula : C₂₄H₂₆N₂OS·HCl
- Molar Mass : 434.45 g/mol
- Key Structural Differences :
- Core: Fentanyl derivative with thiophene vs. benzofuran-thiophene.
- Implications: Demonstrates thiophene’s versatility in diverse pharmacological contexts (e.g., opioids). Toxicity data are lacking, highlighting a common challenge for novel thiophene-containing compounds .
Agrochemical Analogs with Ester Functionalities
Compound E : Metsulfuron Methyl Ester
Discussion of Key Findings
- Electronic Effects : The 7-methoxy group in the target compound likely enhances electron density compared to dimethyl (Compound A) or hydroxyl (Compound B) substituents, influencing reactivity and binding interactions.
Biological Activity
Methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antitumor, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure that includes a thiophene ring, a benzofuran moiety, and an amide functional group. Its chemical formula is , with a molecular weight of approximately 287.32 g/mol. The presence of methoxy and carbonyl groups in its structure is believed to contribute significantly to its biological properties.
1. Anti-inflammatory Activity
Research has demonstrated that thiophene derivatives exhibit significant anti-inflammatory properties. This compound is hypothesized to inhibit key inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. A study indicated that thiophene-based compounds can reduce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo models .
Table 1: Inhibitory Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 29.2 | COX inhibition |
| Compound B | 6.0 | LOX inhibition |
| This compound | TBD | TBD |
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays have shown that related compounds can inhibit tumor growth by disrupting mitochondrial function and inducing oxidative stress .
3. Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to enhance cognitive function and protect neuronal cells from oxidative damage by chelating metal ions and reducing amyloid plaque formation .
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, rats were administered this compound at varying doses (5 mg/kg to 20 mg/kg). The results indicated a dose-dependent reduction in inflammation markers, supporting the compound's potential as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates in treated cells, indicating its potential as an antitumor therapeutic .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit COX and LOX enzymes, leading to reduced synthesis of pro-inflammatory mediators.
- Induction of Apoptosis : By activating apoptotic pathways, it can selectively target cancer cells while sparing normal cells.
- Metal Chelation : Similar compounds have shown the ability to chelate metal ions, thereby preventing oxidative stress-induced neuronal damage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-(7-methoxy-1-benzofuran-2-amido)thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acylation reactions using anhydrides (e.g., succinic or maleic anhydride) under reflux in dry dichloromethane (CH2Cl2) with nitrogen protection. For example, intermediate coupling with benzofuran derivatives (similar to , compound 2) involves refluxing for 12–24 hours, followed by purification via reverse-phase HPLC (methanol-water gradient, 30%→100%) to achieve yields of ~50–70% . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of anhydride) and monitoring reaction progress with TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : Prioritize absorption bands for C=O (1680–1750 cm<sup>−1</sup>), C-O (1200–1300 cm<sup>−1</sup>), and NH/amide bonds (3200–3400 cm<sup>−1</sup>) to confirm functional groups .
- NMR : Focus on <sup>1</sup>H NMR signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and thiophene ring protons (δ 7.0–7.5 ppm). <sup>13</sup>C NMR should confirm carbonyl carbons (δ 165–175 ppm) and aromatic carbons .
Q. How can researchers assess the purity of this compound, and what analytical standards should be applied?
- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Retention times and peak symmetry should align with reference standards. Melting point analysis (e.g., 190–220°C range, as in ) and HRMS (mass error < 5 ppm) are essential for validation .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodology : Contradictions in NMR splitting patterns (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, reports distinct <sup>13</sup>C shifts for tetrahydrobenzothiophene carbons (δ 25–35 ppm), which can differentiate regioisomers . Cross-validate with computational methods (DFT-based chemical shift predictions) to resolve ambiguities.
Q. What strategies are effective for improving the bioavailability of this compound in antibacterial studies?
- Methodology : Modify the ester group (e.g., methyl to ethyl) to enhance metabolic stability, as seen in for similar thiophene derivatives. Introduce hydrophilic substituents (e.g., carboxylate) while retaining the benzofuran-thiophene scaffold to balance lipophilicity (logP ~4, per ). Conduct in vitro permeability assays (Caco-2 cells) and metabolic stability tests (microsomal incubation) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antibacterial mechanism of this compound?
- Methodology :
- Synthesize analogs with variations in the benzofuran methoxy group (e.g., replace with Cl or NO2) and thiophene acyl chain length ( , compounds 24–26).
- Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic studies: Use fluorescence assays to evaluate membrane disruption (SYTOX Green uptake) and β-lactamase inhibition (nitrocefin hydrolysis assay) .
Q. What experimental controls are critical when analyzing unexpected byproducts in the synthesis of this compound?
- Methodology :
- Include a "no-anhydride" control to identify side reactions from intermediates (e.g., ’s intermediate 11f).
- Use LC-MS to track byproduct formation (e.g., dimerization via unreacted amino groups).
- Optimize reaction temperature (e.g., room temperature vs. reflux) to suppress hydrolysis of the methyl ester group .
Data Analysis & Technical Challenges
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodology : Discrepancies may arise from poor pharmacokinetics (e.g., rapid clearance). Address this by:
- Measuring plasma half-life (t1/2) and tissue distribution in rodent models.
- Performing metabolite profiling (LC-MS/MS) to identify inactive/degraded forms.
- Adjusting dosing regimens (e.g., sustained-release formulations) based on ’s in vitro-in vivo correlation (IVIVC) principles .
Q. What computational tools can predict the reactivity of the thiophene-3-carboxylate moiety in further functionalization?
- Methodology : Use DFT calculations (Gaussian 16) to map electrophilic aromatic substitution (EAS) sites. The C-5 position of the thiophene ring is typically most reactive. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., bacterial topoisomerases) to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
